(2E)-3-(5-bromofuran-2-yl)prop-2-enoic acid
Overview
Description
(2E)-3-(5-bromofuran-2-yl)prop-2-enoic acid is a useful research compound. Its molecular formula is C7H5BrO3 and its molecular weight is 217.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Structural and Conformational Analysis
(2E)-3-(5-bromofuran-2-yl)prop-2-enoic acid has been a subject of structural and conformational studies. For instance, Venkatesan et al. (2016) conducted a structural investigation of a similar compound, (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, using X-ray crystallography, spectroscopic methods, and quantum chemical calculations (Venkatesan et al., 2016). Mary et al. (2014) also explored the conformational behavior and structural stability of (2E)-3-(3-chlorophenyl)prop-2-enoic anhydride, which is structurally related, through density functional theory (Mary et al., 2014).
Synthesis and Biological Activity
Modzelewska-Banachiewicz et al. (2009) examined the synthesis and biological activity of derivatives of (Z)-3-(3,4-diaryl-1,2,4-triazole-5-yl)prop-2-enoic acid, a compound closely related to this compound. Their study involved the isomerization of these compounds and evaluation of their antiviral and immunomodulating activities (Modzelewska-Banachiewicz et al., 2009).
Coordination Chemistry
Shahzadi et al. (2008) researched the coordination chemistry of transition metal carboxylates synthesized from ligands containing 3-[(4-bromoanilino)carbonyl]prop-2-enoic acid. Their study involved characterizing these compounds through various spectroscopic methods and assessing their biocidal properties (Shahzadi et al., 2008).
Nonlinear Optical Activity
The nonlinear optical (NLO) activity of compounds similar to this compound has been a focus of research. Venkatesan et al. (2016) investigated the NLO activity of (2E)-2-(ethoxycarbonyl)-3-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino] prop-2-enoic acid, confirming its activity experimentally and theoretically (Venkatesan et al., 2016).
Mechanism of Action
Target of Action
The primary targets of the compound “3-(5-Bromo-furan-2-yl)-acrylic acid” are currently unknown. The compound is structurally similar to other furan derivatives, which have been found to interact with a variety of biological targets . .
Mode of Action
Furan derivatives are known to interact with their targets through various mechanisms, including direct binding, modulation of enzymatic activity, and interference with cellular signaling pathways .
Biochemical Pathways
Without specific target information, it’s challenging to summarize the biochemical pathways affected by “3-(5-Bromo-furan-2-yl)-acrylic acid”. Furan derivatives are known to be involved in a wide range of biochemical processes, including oxidative stress response, inflammation, and cell cycle regulation .
Result of Action
Furan derivatives have been associated with a variety of biological effects, including anti-inflammatory, antioxidant, and anticancer activities .
Properties
IUPAC Name |
(E)-3-(5-bromofuran-2-yl)prop-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO3/c8-6-3-1-5(11-6)2-4-7(9)10/h1-4H,(H,9,10)/b4-2+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMYTCICBUBFJH-DUXPYHPUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)C=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(OC(=C1)Br)/C=C/C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111252-31-4 | |
Record name | (2E)-3-(5-bromofuran-2-yl)prop-2-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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